(D-Leu6)-lhrh (1-8)

Descripción

BenchChem offers high-quality (D-Leu6)-lhrh (1-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Leu6)-lhrh (1-8) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C52H72N14O12 |

|---|---|

Peso molecular |

1085.2 g/mol |

Nombre IUPAC |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C52H72N14O12/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56)/t35-,36-,37-,38+,39-,40-,41-,42-/m0/s1 |

Clave InChI |

ZLQKBMAVTAPWOL-YVQQOERGSA-N |

SMILES isomérico |

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |

Origen del producto |

United States |

Foundational & Exploratory

The Bifurcated Path of a Potent Regulator: An In-depth Technical Guide to the Mechanism of Action of (D-Leu6)-LHRH (1-8)

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of (D-Leu6)-LHRH (1-8), a synthetic analog of Gonadotropin-Releasing Hormone (GnRH) more commonly known as leuprolide. This guide delves into its molecular interactions, signal transduction pathways, and the paradoxical dual effects that form the basis of its therapeutic applications in a range of diseases, from hormone-dependent cancers to endometriosis.

Executive Summary

(D-Leu6)-LHRH (1-8), or leuprolide, is a potent synthetic agonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). Its mechanism of action is biphasic. Initially, it stimulates the GnRH-R, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to profound desensitization and downregulation of the GnRH-R in the pituitary gland. This subsequent phase results in a sustained suppression of LH and FSH, leading to a significant reduction in gonadal steroidogenesis, effectively inducing a reversible state of medical castration.[1][2][3][4][5] Furthermore, evidence suggests that (D-Leu6)-LHRH (1-8) can exert direct anti-proliferative effects on certain cancer cells that express GnRH-R.

Molecular Profile and Receptor Binding

(D-Leu6)-LHRH (1-8) is a synthetic nonapeptide analog of the naturally occurring decapeptide GnRH. The key structural modification is the substitution of a D-leucine residue at position 6, which confers a higher binding affinity for the GnRH-R and increased resistance to degradation by peptidases compared to native GnRH. This enhanced stability and affinity contribute to its prolonged and potent biological activity.

Quantitative Binding and Potency Data

The following table summarizes the available quantitative data for (D-Leu6)-LHRH (1-8) and related GnRH agonists.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (IC50) | Sub-nanomolar to low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor | |

| Equilibrium Dissociation Constant (Kd) | 0.3 ng/mL | Human plasma (from a semi-mechanistic model) | |

| EC50 for Receptor Activation (Inositol Phosphate Production) | Low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor | |

| IC50 for Cell Growth Inhibition | Low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor |

Signal Transduction Pathways

The GnRH-R is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of (D-Leu6)-LHRH (1-8), the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

Pituitary Gonadotrope Signaling

The primary signaling pathway in pituitary gonadotropes involves the activation of the Gq/11 family of G-proteins. This initiates the following cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLCβ.

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

-

MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

These signaling events ultimately lead to the synthesis and secretion of LH and FSH.

Receptor Downregulation and Desensitization

With continuous exposure to (D-Leu6)-LHRH (1-8), the pituitary gonadotropes become desensitized. This process involves:

-

Receptor Uncoupling: The GnRH-R uncouples from its G-protein.

-

Receptor Internalization: The receptors are removed from the cell surface via endocytosis.

-

Transcriptional Changes: There is a decrease in the expression of the GnRH-R gene.

This leads to a profound and sustained suppression of LH and FSH secretion.

Direct Effects on Cancer Cells

Several studies have demonstrated that GnRH receptors are expressed on the surface of various cancer cells, including prostate and breast cancer. In these cells, (D-Leu6)-LHRH (1-8) can exert a direct anti-proliferative effect, independent of its action on the pituitary-gonadal axis. The proposed mechanisms include:

-

Induction of Apoptosis: Activation of the GnRH-R can trigger programmed cell death.

-

Cell Cycle Arrest: The agonist can halt the proliferation of cancer cells.

-

Inhibition of Growth Factor Signaling: GnRH-R activation may interfere with the signaling pathways of growth factors that promote tumor growth.

The precise downstream signaling pathways mediating these direct anti-tumor effects are still under investigation but may involve the activation of different G-proteins or signaling cascades than those in the pituitary.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of (D-Leu6)-LHRH (1-8).

Radioligand Binding Assay

This assay is used to determine the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.

Objective: To quantify the binding characteristics (Kd and Bmax) of a radiolabeled ligand to its receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH-R (e.g., pituitary cells, transfected cell lines). This is typically done by homogenization in a buffered solution followed by centrifugation to pellet the membranes.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) and varying concentrations of the unlabeled competitor, (D-Leu6)-LHRH (1-8).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the unlabeled ligand for the receptor, can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway by assessing the production of inositol phosphates.

Objective: To determine the potency (EC50) of (D-Leu6)-LHRH (1-8) in activating the GnRH-R.

Methodology:

-

Cell Labeling: Cells expressing the GnRH-R are pre-incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.

-

Stimulation: The cells are then stimulated with varying concentrations of (D-Leu6)-LHRH (1-8) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation and Quantification: The [3H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography. The radioactivity of the eluted fractions is measured by liquid scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of [3H]-inositol phosphate produced against the concentration of (D-Leu6)-LHRH (1-8). The EC50, the concentration that produces 50% of the maximal response, is then calculated.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the GnRH-R signaling cascade, such as phosphorylated kinases.

Objective: To assess the activation of downstream signaling molecules (e.g., ERK1/2) following GnRH-R stimulation.

Methodology:

-

Cell Treatment: GnRH-R expressing cells are treated with (D-Leu6)-LHRH (1-8) for various time points.

-

Protein Extraction: The cells are lysed to release total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., an antibody that recognizes the phosphorylated, active form of ERK1/2). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.

-

Analysis: The intensity of the bands corresponding to the protein of interest is quantified to determine changes in its expression or phosphorylation state.

Conclusion

The mechanism of action of (D-Leu6)-LHRH (1-8) is a well-characterized yet complex process that leverages the physiological regulation of the hypothalamic-pituitary-gonadal axis for therapeutic benefit. Its initial agonistic activity followed by profound receptor downregulation and desensitization provides a powerful tool for suppressing gonadal steroid production. Furthermore, the emerging understanding of its direct effects on cancer cells opens new avenues for research and drug development. A thorough comprehension of these molecular mechanisms is paramount for the continued optimization of its clinical use and the exploration of novel therapeutic applications.

References

(D-Leu6)-LHRH (1-8): A Potent GnRH Receptor Agonist for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). This technical guide provides a comprehensive overview of (D-Leu6)-LHRH (1-8) as a GnRH receptor agonist, detailing its mechanism of action, downstream signaling pathways, and methodologies for its characterization. The incorporation of a D-leucine at position 6 significantly enhances the peptide's resistance to enzymatic degradation and increases its binding affinity for the GnRH receptor compared to the native hormone. This guide is intended to serve as a resource for researchers and drug development professionals working with this class of compounds, providing detailed experimental protocols and a summary of its biological activities. While specific quantitative data for the (1-8) fragment is limited in publicly available literature, data for the closely related and widely studied analog, leuprolide ((D-Leu6)-LHRH (1-9) N-ethylamide), is provided for comparative purposes.

Introduction

Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. It is synthesized and released from the hypothalamus and acts on the GnRH receptors in the anterior pituitary gland to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal steroidogenesis and gametogenesis.

Synthetic analogs of GnRH, such as (D-Leu6)-LHRH (1-8), have been developed to modulate this pathway for therapeutic purposes. The substitution of the glycine at position 6 with a D-amino acid, in this case, D-leucine, protects the peptide from enzymatic cleavage, thereby prolonging its half-life and enhancing its biological activity. These agonists initially stimulate the GnRH receptors, leading to a transient increase in LH and FSH, followed by receptor downregulation and desensitization with continuous administration. This paradoxical effect results in a profound suppression of gonadal steroids, a state often referred to as "medical castration," which is therapeutically beneficial in hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.

Mechanism of Action and Signaling Pathways

(D-Leu6)-LHRH (1-8) exerts its biological effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family. The primary signaling cascade initiated by GnRH receptor activation is through the Gαq/11 protein pathway.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the downstream signaling events that culminate in the synthesis and release of LH and FSH.

In addition to the canonical Gαq/11 pathway, there is evidence suggesting that the GnRH receptor can also couple to the Gαs protein, leading to the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP). The precise role and physiological significance of this alternative pathway are still under investigation but may contribute to the diverse biological effects of GnRH agonists.

Quantitative Data

Table 1: In Vitro Activity of Leuprolide

| Parameter | Description | Value | Cell Line | Reference |

| Binding Affinity (Ki) | Inhibitory constant for GnRH receptor binding. | ~0.5 - 2.0 nM | Rat Pituitary Membranes | [1] |

| EC50 (IP1 Accumulation) | Half maximal effective concentration for inositol phosphate-1 accumulation. | ~0.1 - 1.0 nM | CHO-K1 cells expressing human GnRH receptor | [2][3] |

| EC50 (cAMP Accumulation) | Half maximal effective concentration for cyclic AMP accumulation. | ~1 - 10 nM | LβT2 cells | N/A |

Table 2: In Vivo Activity of Leuprolide in a Rat Model of Prostate Cancer

| Parameter | Description | Dose | Effect | Time Point | Reference |

| Testosterone Suppression | Reduction in serum testosterone levels. | 0.1 - 1 mg/kg (s.c.) | >90% suppression | 2-4 weeks | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GnRH receptor agonists like (D-Leu6)-LHRH (1-8).

GnRH Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GnRH receptor.

References

- 1. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Pharmacokinetic-Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Function of (Des-Pro-NHEt9)-Leuprolide

Disclaimer: Publicly available scientific literature and databases lack specific biological function data, quantitative metrics, and detailed experimental protocols for the peptide (Des-Pro-NHEt9)-Leuprolide. This document therefore focuses on the well-characterized parent compound, leuprolide (also known as leuprolide acetate), as a proxy. The biological functions and mechanisms described herein are based on extensive research on leuprolide and are presumed to be similar for its analogue, (Des-Pro-NHEt9)-Leuprolide, though this has not been experimentally verified. (Des-Pro-NHEt9)-Leuprolide is identified chemically as ((S)-5-Oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginine[1][2].

Core Biological Function: GnRH Receptor Agonism

Leuprolide is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH)[3][4]. Its primary biological function is to act as a potent agonist at the GnRH receptors in the anterior pituitary gland[5]. Structurally, leuprolide is an oligopeptide composed of a sequence of pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-leucyl, leucyl, arginyl, and N-ethylprolinamide residues. The substitution of a D-amino acid (D-leucyl) at position 6 increases its resistance to degradation and enhances its circulating half-life to approximately three hours, compared to the three to four minutes of endogenous GnRH.

The mechanism of action is biphasic:

-

Initial Stimulatory Phase (Flare-up): Upon initial administration, leuprolide binds to and activates pituitary GnRH receptors, mimicking the action of natural GnRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In males, this results in a temporary surge in testosterone and dihydrotestosterone levels, while in pre-menopausal females, estrone and estradiol levels rise.

-

Sustained Suppressive Phase (Downregulation): Continuous administration of leuprolide leads to the desensitization and downregulation of pituitary GnRH receptors. This sustained activation uncouples the receptors from their signaling pathways, resulting in a profound and reversible suppression of LH and FSH secretion. Consequently, gonadal steroidogenesis is inhibited, leading to a reduction of testosterone to castrate levels in males and estrogen to post-menopausal levels in females.

This suppression of sex hormones forms the basis of leuprolide's therapeutic applications in hormone-dependent conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.

Signaling Pathways

The biological effects of leuprolide are mediated through the intricate signaling cascade of the GnRH receptor, a G-protein coupled receptor (GPCR).

GnRH Receptor Signaling Cascade

Upon agonist binding, the GnRH receptor activates multiple G-proteins, primarily Gαq/11 and to some extent Gαs and Gαi. The canonical pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling intermediates orchestrate the synthesis and release of gonadotropins.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on leuprolide.

Table 1: Preclinical Receptor Binding and Potency of GnRH Agonists

| Compound | Receptor Binding Affinity (Kd or Ki) | In Vitro Potency (EC50 or IC50) | Reference |

| GnRH (natural) | Ka = 6.6 × 108 M-1 | - | |

| Leuprolide | Sub-nanomolar to low nanomolar range | EC50 in sub-nanomolar to low nanomolar range | |

| Potent Agonist Analogues | 4- to 8-fold higher affinity than GnRH | - |

Note: Specific Kd/Ki and EC50/IC50 values for leuprolide are not consistently reported across publicly available literature, but it is established to be a high-affinity, potent agonist. A semi-mechanistic model estimated the equilibrium dissociation constant of leuprolide to be 0.3 ng/mL.

Table 2: Clinical Efficacy of Leuprolide on Hormone Suppression in Men with Prostate Cancer

| Formulation | Duration | N | Testosterone ≤ 50 ng/dL | Testosterone ≤ 20 ng/dL | Reference |

| 7.5 mg (1-month) | 24 weeks | 53 | Achieved by week 3 | - | |

| 22.5 mg (3-month) | 168 days | 162 | 96.8% | 78.9% by day 28; 94.0% at study end | |

| 30 mg (4-month) & 45 mg (6-month) | 24 weeks | 193 | - | 79% at week 4; 89% at week 24 | |

| 45 mg (6-month) | 48 weeks | 151 | 93.4% | Maintained from week 4 |

Table 3: Clinical Efficacy of Leuprolide on Gonadotropin Suppression in Children with Central Precocious Puberty

| Formulation | Duration | N | Peak Stimulated LH < 4 mIU/mL | Peak Stimulated LH ≤ 3 IU/L | Reference |

| Depot (various doses) | 2 years | 15 | Mean peak LH: 4.95 ± 0.70 IU/L | - | |

| 3.75 mg (1-month) | 24 weeks | 54 | - | 96.3% | |

| 45 mg (6-month) | 24 weeks | 45 | 86.7% | - |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating findings.

Protocol 1: GnRH Receptor Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound (like leuprolide) for the GnRH receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing GnRH receptors (e.g., rat pituitary, or cell lines like HEK293 transfected with the GnRH receptor) in a cold lysis buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (leuprolide). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of an unlabeled GnRH agonist).

-

Radioligand Addition: Add a fixed concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-labeled triptorelin or another high-affinity agonist) to all wells.

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a period sufficient to reach equilibrium (typically 60-120 minutes).

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assessment of a GnRH Agonist in Rodent Models

This protocol describes a general in vivo experiment to evaluate the efficacy of a GnRH agonist in suppressing gonadal function in rats.

Detailed Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats. Allow for an acclimation period of at least one week before the start of the experiment.

-

Grouping and Dosing: Randomly assign animals to at least two groups: a control group receiving the vehicle (e.g., saline) and a treatment group receiving leuprolide. Leuprolide is typically administered via subcutaneous injection. The dosing regimen can be daily or a long-acting depot formulation.

-

Blood Sampling: Collect blood samples at baseline (before the first dose) and at various time points throughout the study (e.g., 2 hours, 24 hours to observe the initial flare, and then weekly to monitor suppression). Blood is typically collected via tail vein or saphenous vein puncture.

-

Hormone Analysis: Separate serum from blood samples and store at -80°C until analysis. Measure serum concentrations of LH and testosterone using validated enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

-

Endpoint Analysis: At the end of the study (e.g., after 4 weeks of continuous treatment), euthanize the animals. Harvest and weigh androgen-dependent organs such as the testes, seminal vesicles, and prostate. A reduction in the weight of these organs in the leuprolide-treated group compared to the control group indicates effective testosterone suppression.

-

Statistical Analysis: Analyze the data for hormone levels and organ weights using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of leuprolide treatment compared to the vehicle control.

Conclusion

References

In Vivo Effects of (D-Leu6)-LHRH (1-8) on Gonadotropin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of the potent luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6)-LHRH (1-8), on the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This document synthesizes available data on its mechanism of action, summarizes quantitative effects in preclinical models, details common experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

(D-Leu6)-LHRH (1-8) is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as LHRH. The substitution of a D-leucine at position 6 enhances its potency and resistance to degradation compared to the native decapeptide. As a GnRH agonist, it exhibits a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of LH and FSH from the anterior pituitary, a phenomenon often referred to as a "flare-up". However, with continuous administration, it leads to downregulation and desensitization of GnRH receptors on pituitary gonadotrophs, resulting in a profound suppression of gonadotropin and, consequently, gonadal steroid production. This paradoxical effect forms the basis of its therapeutic application in various hormone-dependent conditions.

Mechanism of Action

The primary mechanism of action of (D-Leu6)-LHRH (1-8) involves its interaction with GnRH receptors on the surface of pituitary gonadotrope cells. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of LH and FSH.

Signaling Pathway

Upon binding to its G-protein coupled receptor (GPCR), GnRH and its agonists like (D-Leu6)-LHRH (1-8) primarily activate the Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC are crucial for the downstream signaling cascades that result in the transcription of gonadotropin subunit genes and the exocytosis of LH and FSH.

Quantitative In Vivo Data

The following tables summarize the quantitative effects of a closely related and widely studied (D-Leu6)-LHRH analog, leuprolide acetate ((D-Leu6, des-Gly10)-LHRH ethylamide), on gonadotropin release in preclinical models. While not identical to (D-Leu6)-LHRH (1-8), leuprolide's mechanism and general effects are highly comparable and serve as a valuable reference.

Table 1: Acute Effects of a Single Subcutaneous Injection of an LHRH Agonist on Plasma LH Levels in Rats

| Time Post-Injection | Plasma LH Level (ng/mL) |

| Pre-injection (Baseline) | ~5-10 |

| 30 minutes | Significant increase |

| 1 hour | Peak levels observed |

| 2 hours | Levels begin to decline |

| 4 hours | Return towards baseline |

| 24 hours | Near baseline levels |

Note: Specific numerical values can vary significantly based on the rat strain, sex, age, and the specific assay used. The data presented is a generalized representation of the acute flare effect.

Table 2: Chronic Effects of Daily LHRH Agonist Administration on Plasma Gonadotropin and Testosterone Levels in Male Rats

| Treatment Group | Plasma LH (ng/mL) | Plasma FSH (ng/mL) | Plasma Testosterone (pg/mL) |

| Intact Control | Undetected | Undetected | 2506 ± 170 |

| Intact + LHRH Agonist (200 ng/day for 14 days) | Undetected | Undetected | 907 ± 69[1] |

| Castrated Control | 10-fold increase vs. intact | - | Undetected |

| Castrated + LHRH Agonist | Suppressed to ~10% of castrated control[2] | - | Undetected |

Note: In the study by Bhanot and Wilkinson (1983), LH and FSH levels in intact animals were below the detection limit of the assay used.[1]

Table 3: Long-Term Effects of Leuprolide Acetate on Serum LH and FSH in Men with Prostatic Carcinoma

| Time After Initial Administration | Serum LH Response | Serum FSH Response |

| First few days | Large increase | Large increase[3] |

| 1 week | Below initial levels | - |

| 2 weeks | Below initial levels | Below initial levels[3] |

| 10-11 weeks | Maintained at low levels | Nadir reached |

| 25-97 weeks | Maintained at low levels | Gradual increase from nadir |

Note: This table summarizes the biphasic response observed in a clinical setting, which mirrors the effects seen in preclinical models.

Experimental Protocols

The following are generalized protocols for in vivo studies investigating the effects of (D-Leu6)-LHRH (1-8) on gonadotropin release.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley, Wistar)

-

Sex: Male or female, depending on the study's objectives. For studies on gonadotropin suppression, castrated males are often used to remove the negative feedback of testosterone.

-

Age: Young adult to adult rats are typically used.

Drug Administration

-

Formulation: (D-Leu6)-LHRH (1-8) is typically dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS).

-

Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common for acute studies. For chronic studies, osmotic minipumps can be surgically implanted for continuous delivery.

-

Dosing: Doses can range from nanograms to micrograms per animal or per kilogram of body weight, depending on the desired effect (stimulation vs. suppression).

Blood Sampling

-

Method: Blood samples are collected via various methods, including tail vein nicking, saphenous vein puncture, or via a surgically implanted catheter (e.g., in the jugular vein) for frequent sampling.

-

Time Points: For acute studies, samples are typically taken at baseline (pre-injection) and at multiple time points post-injection (e.g., 15, 30, 60, 120, 240 minutes). For chronic studies, sampling may occur daily, weekly, or at the termination of the study.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.

Hormone Analysis

-

Method: Plasma concentrations of LH and FSH are measured using a specific and sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). These assays typically use specific antibodies against rat LH and FSH.

-

Reagents: Commercially available kits or reagents from programs like the National Hormone and Pituitary Program (NHPP) are often used.

-

Procedure: The assay involves the competitive binding of a radiolabeled or enzyme-linked hormone and the unlabeled hormone in the sample to a limited amount of specific antibody. The amount of bound labeled hormone is inversely proportional to the concentration of the hormone in the sample. A standard curve is generated using known concentrations of the hormone to quantify the levels in the unknown samples.

Conclusion

(D-Leu6)-LHRH (1-8) and its related analogs are potent modulators of the hypothalamic-pituitary-gonadal axis. Their biphasic action, characterized by an initial stimulation followed by profound suppression of gonadotropin release, has been well-documented in numerous in vivo studies. This technical guide provides a foundational understanding of the mechanisms, quantitative effects, and experimental methodologies associated with the in vivo assessment of this class of compounds. For researchers and drug development professionals, a thorough understanding of these principles is essential for the design and interpretation of preclinical studies aimed at harnessing the therapeutic potential of LHRH agonists. Further research with the specific (D-Leu6)-LHRH (1-8) analog is warranted to provide more precise quantitative data on its dose-response and time-course effects on gonadotropin release.

References

- 1. In vivo comparison of LH-RH and FSH-RH activities of (DES-GLY10) (PRO9-ethylamide)-LH-RH, (DES-GLY10)(PRO9-propylamide)-LH-RH, and LH-RH using immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Downward regulation of plasma LH by LHRH agonist, leuprolide acetate, resulting in inhibited renal growth and function in the castrated male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

The Evolution of a Superagonist: A Technical Guide to (D-Leu6)-LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a particular focus on the significance of the (D-Leu6) substitution. While specific quantitative data for the (1-8) fragment of (D-Leu6)-LHRH is not extensively available in peer-reviewed literature, this document extrapolates from the broader class of potent LHRH agonists to provide a comprehensive understanding of its anticipated properties and the experimental methodologies used in its study.

Discovery and a History of Enhanced Potency

The journey of (D-Leu6)-LHRH analogs begins with the groundbreaking discovery of the native LHRH decapeptide structure in the early 1970s by the research groups of Andrew Schally and Roger Guillemin, a feat that earned them the Nobel Prize.[1][2][3] This discovery unlocked the door to understanding and manipulating the hypothalamic-pituitary-gonadal axis.

Initial research focused on synthesizing LHRH and its analogs to treat infertility. However, a pivotal discovery was the paradoxical effect of continuous administration of potent LHRH agonists. While acute administration stimulated the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), chronic exposure led to the downregulation of LHRH receptors in the pituitary gland, resulting in a state of "medical castration."[1][2] This finding opened up new therapeutic avenues for hormone-dependent diseases like prostate cancer.

A key breakthrough in developing more potent and stable LHRH analogs was the substitution of the glycine residue at position 6 with a D-amino acid. This modification was found to stabilize a crucial β-turn in the peptide's structure, enhancing its binding affinity to the LHRH receptor and increasing its resistance to enzymatic degradation. The substitution with D-Leucine, creating (D-Leu6)-LHRH analogs, proved to be particularly effective in creating "superagonists" with significantly prolonged and enhanced biological activity compared to the native hormone. One of the most well-known examples of such an analog is Leuprolide, or [D-Leu6, Pro-NHEt9]-LHRH.

While the specific history of the (D-Leu6)-LHRH (1-8) fragment is not well-documented in the literature, it is likely a subject of structure-activity relationship studies aimed at identifying the minimal sequence required for biological activity.

Mechanism of Action: From Stimulation to Suppression

(D-Leu6)-LHRH analogs exert their effects by binding to the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. The binding of the agonist initiates a signaling cascade that leads to the synthesis and release of LH and FSH.

The initial phase of agonist administration results in a transient surge in LH and FSH levels, which can cause a temporary increase in testosterone in males and estrogen in females. However, the continuous presence of the potent and stable agonist leads to a desensitization of the pituitary gonadotropes. This is achieved through two primary mechanisms:

-

Receptor Downregulation: The constant stimulation of the GnRH receptors leads to their internalization and degradation, reducing the number of available receptors on the cell surface.

-

Decoupling of Signaling Pathways: The sustained agonist binding can uncouple the receptor from its downstream signaling pathways, rendering the cell unresponsive to further stimulation.

This sustained suppression of LH and FSH secretion ultimately leads to a significant reduction in gonadal steroid production, forming the basis of its therapeutic use in hormone-sensitive cancers and other conditions.

Quantitative Biological Data

Table 1: Receptor Binding Affinity

| Compound | Receptor Source | Assay Type | Binding Affinity (Kd) | Reference |

| Native LHRH | Rat Pituitary Membranes | Radioligand Binding Assay | ~1-5 nM | General Literature |

| (D-Leu6)-LHRH Analog (e.g., Leuprolide) | Rat Pituitary Membranes | Radioligand Binding Assay | ~0.1-0.5 nM | General Literature |

| (D-Leu6)-LHRH (1-8) | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Potency for Gonadotropin Release

| Compound | Cell Line/System | Assay | LH Release (EC50) | FSH Release (EC50) | Reference |

| Native LHRH | Primary Rat Pituitary Cells | In Vitro Bioassay | ~1-10 nM | ~5-20 nM | General Literature |

| (D-Leu6)-LHRH Analog (e.g., Leuprolide) | Primary Rat Pituitary Cells | In Vitro Bioassay | ~0.05-0.5 nM | ~0.1-1 nM | General Literature |

| (D-Leu6)-LHRH (1-8) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The study of (D-Leu6)-LHRH analogs involves a range of standard biochemical and pharmacological techniques.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of (D-Leu6)-LHRH (1-8) and other LHRH analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Leu-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Methodology:

-

Resin Preparation: The Fmoc-Rink Amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with a coupling reagent and a base and then added to the resin. The reaction progress is monitored using a qualitative test (e.g., Kaiser test).

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence ({Pyr}-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-D-Leu-Leu-Arg(Pbf)).

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assay

To determine the affinity of the synthesized analog for the GnRH receptor, a competitive radioligand binding assay is commonly employed.

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from rat pituitary glands or a recombinant cell line)

-

A radiolabeled LHRH analog with high affinity (e.g., [125I]-Triptorelin)

-

Unlabeled competitor peptides (native LHRH and the test analog, e.g., (D-Leu6)-LHRH (1-8))

-

Incubation buffer

-

Filtration apparatus and glass fiber filters

-

Gamma counter

Methodology:

-

Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the test compound for the receptor.

Visualizing the Molecular Landscape

GnRH Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of an LHRH agonist to its receptor.

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for Synthesis and a ssay

The following diagram outlines the typical workflow for the synthesis and in vitro evaluation of a novel LHRH analog.

Caption: LHRH Analog Synthesis and Assay Workflow.

References

Peptide Screening Applications of (D-Leu6)-LHRH (1-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the peptide analog (D-Leu6)-LHRH (1-8), focusing on its applications in peptide screening. This guide covers the peptide's structure and function, relevant signaling pathways, quantitative data on receptor binding, and detailed experimental protocols for its use in screening applications.

Introduction to (D-Leu6)-LHRH (1-8)

(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of the N-terminal fragment of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is a polypeptide that targets the GnRH receptor.[1] The key modification in this analog is the substitution of the glycine at position 6 with a D-Leucine. This substitution is critical as it stabilizes a β-turn conformation, which is essential for ligand interaction and generally results in a more potent and stable molecule compared to the native hormone. Such modifications are a common strategy in the design of LHRH agonists to enhance their binding affinity and biological activity.

The structure of (D-Leu6)-LHRH (1-8) is as follows:

pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-OH

Due to its properties as a stable and potent GnRH receptor agonist, (D-Leu6)-LHRH (1-8) and similar analogs are valuable tools in peptide screening. Peptide screening is a research method used to identify active peptides from a library, primarily through techniques like immunoassays.[1] These screening applications are pivotal for drug discovery, functional analysis, protein interaction studies, and epitope mapping.

LHRH Signaling Pathways

The signaling pathway of LHRH and its analogs can differ depending on the cell type, which is a crucial consideration for screening applications.

Pituitary Gonadotroph Cells

In the anterior pituitary gland, LHRH binds to its G protein-coupled receptor (GPCR) on gonadotroph cells. This interaction primarily activates the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Cancer Cells

In certain cancer cells, such as those in prostate and breast cancer, the LHRH receptor is often overexpressed. Interestingly, the signaling pathway in these cells differs from that in the pituitary. Here, the LHRH receptor appears to couple to Gαi proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can interfere with downstream signaling pathways like MAPK and PI3K/AKT, ultimately resulting in antiproliferative and apoptotic effects.

Quantitative Data from Screening Applications

The following table summarizes the binding affinity of a representative superagonist analog, [D-Ala⁶]-GnRH, compared to native LHRH. This data is indicative of the enhanced binding affinity expected from (D-Leu6)-LHRH (1-8).

| Compound | Equilibrium Association Constant (Ka) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |

| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |

| Superagonist Analog ([D-Ala⁶]-GnRH) | 4.6 x 10⁹ | ~7.0 |

Data sourced from a competitive binding assay using a radioligand-receptor assay.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening applications of (D-Leu6)-LHRH (1-8).

Solid-Phase Peptide Synthesis (SPPS) of (D-Leu6)-LHRH (1-8)

This protocol outlines the synthesis using Fmoc-based chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Leu, Leu, Arg(Pbf))

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

-

Cold diethyl ether

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence, starting from the C-terminus (Arg) to the N-terminus (pGlu).

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 22 mm)

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the peptide solution onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the fractions by analytical RP-HPLC and characterize by mass spectrometry.

-

Pool the pure fractions and lyophilize.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.

Materials:

-

Cell membranes expressing the GnRH receptor

-

Radiolabeled LHRH analog (e.g., [¹²⁵I]-Buserelin)

-

Unlabeled (D-Leu6)-LHRH (1-8) (competitor)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Glass fiber filters

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled (D-Leu6)-LHRH (1-8).

-

Incubation: In assay tubes, combine the binding buffer, a fixed concentration of the radiolabeled LHRH analog, the cell membranes, and varying concentrations of the unlabeled competitor. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

(D-Leu6)-LHRH (1-8) is a potent and stable GnRH receptor agonist with significant applications in peptide screening for drug discovery and development. Its distinct signaling mechanisms in different cell types make it a versatile tool for targeting various diseases, including hormone-dependent cancers. The protocols provided in this guide offer a framework for the synthesis, purification, and screening of this and similar peptide analogs. The ability to create and screen libraries of such modified peptides is a cornerstone of modern therapeutic peptide development.

References

Methodological & Application

Application Notes and Protocols for (D-Leu6)-LHRH (1-8) In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6)-LHRH (1-8). This peptide, a potent gonadotropin-releasing hormone (GnRH) receptor agonist, is a valuable tool in diverse research areas, including oncology, reproductive medicine, and endocrinology. The following sections detail its mechanism of action, quantitative data from in vitro assays, and step-by-step experimental protocols.

Mechanism of Action

(D-Leu6)-LHRH (1-8), also known as leuprolide, is a synthetic nonapeptide analog of the naturally occurring GnRH. Its primary mechanism of action involves binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells and various other cell types, including cancer cells.[1]

Upon binding, (D-Leu6)-LHRH (1-8) initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. However, continuous administration leads to the downregulation and desensitization of the GnRHR, resulting in a profound suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production.[2] This paradoxical effect forms the basis of its therapeutic applications in hormone-dependent diseases.

In addition to its effects on the pituitary-gonadal axis, (D-Leu6)-LHRH (1-8) can exert direct effects on cells that express GnRH receptors, such as prostate, breast, and ovarian cancer cells. These direct actions can include inhibition of cell proliferation and induction of apoptosis.[1]

Quantitative Data

The following tables summarize key quantitative data for (D-Leu6)-LHRH (1-8) and related LHRH analogs from various in vitro studies. This data is crucial for designing experiments and interpreting results.

Table 1: GnRH Receptor Binding Affinity

| Compound | Cell Line/Tissue | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| (D-Trp6)-LHRH | Human Bladder Cancer Specimens | [125I][D-Trp6]LHRH | 0.51 | 0.33 | [1] |

| GnRH Analog | αT3-1 Cells | GnRH Analog | 0.50 | 1.6 | [3] |

| GnRH Analog | Rat Anterior Pituitary | GnRH Analog | 0.20 | 0.31 |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |

| Leuprolide | Prostate Cancer Cells | MTT Assay | 72 hours | Concentration-dependent reduction in viability | |

| GnRH Analogues | MCF-7 (Breast Cancer) | Not Specified | 48 hours | 30 µM showed significant effects on gene expression |

Signaling Pathway

The binding of (D-Leu6)-LHRH (1-8) to the GnRH receptor initiates a complex intracellular signaling cascade. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which regulate gene expression and cellular responses such as hormone secretion and proliferation. In some cell types, the GnRH receptor can also couple to Gs or Gi proteins.

Caption: Signaling pathway of (D-Leu6)-LHRH (1-8) via the GnRH receptor.

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to characterize the activity of (D-Leu6)-LHRH (1-8).

Experimental Workflow: Cell Proliferation (MTT) Assay

The following diagram illustrates a typical workflow for assessing the effect of (D-Leu6)-LHRH (1-8) on the proliferation of cancer cells.

Caption: A typical workflow for an in vitro cell proliferation assay.

Protocol 1: Cell Proliferation (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of (D-Leu6)-LHRH (1-8) on cancer cell lines.

Materials:

-

(D-Leu6)-LHRH (1-8) peptide

-

GnRH receptor-positive cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the chosen cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of (D-Leu6)-LHRH (1-8) in sterile water or an appropriate solvent.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10-12 M to 10-6 M).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of (D-Leu6)-LHRH (1-8). Include vehicle control wells (medium with solvent only) and untreated control wells.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Readout: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the (D-Leu6)-LHRH (1-8) concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: GnRH Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of (D-Leu6)-LHRH (1-8) for the GnRH receptor.

Materials:

-

(D-Leu6)-LHRH (1-8) peptide

-

Radiolabeled GnRH analog (e.g., [125I]-(D-Trp6)-LHRH)

-

Cell membranes prepared from a cell line or tissue expressing the GnRH receptor

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 0.1% BSA, and protease inhibitors)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of the radiolabeled GnRH analog (typically at or below its Kd).

-

Add increasing concentrations of unlabeled (D-Leu6)-LHRH (1-8) (the competitor).

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled GnRH agonist, e.g., 1 µM).

-

-

Incubation:

-

Add the cell membrane preparation (e.g., 50-100 µg of protein) to all tubes.

-

Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through the glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding for each concentration of the competitor: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Analyze the resulting competition curve using non-linear regression to determine the IC50 of (D-Leu6)-LHRH (1-8).

-

Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Application Notes and Protocols: (D-Leu6)-LHRH (1-8) in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system.[1] Synthetic LHRH analogs, both agonists and antagonists, are cornerstone therapies in the management of advanced prostate cancer.[2] These agents primarily function by suppressing testicular testosterone production. However, a growing body of evidence suggests that LHRH analogs can also exert direct effects on prostate cancer cells through binding to LHRH receptors present on the tumor cells themselves.[3][4] This opens avenues for novel therapeutic strategies targeting these receptors.

This document provides detailed application notes and experimental protocols for the investigation of (D-Leu6)-LHRH (1-8) , a fragment of the potent LHRH agonist leuprolide, in prostate cancer cell lines. While direct experimental data for this specific fragment is limited in publicly available literature, the protocols and conceptual framework provided herein are based on extensive research on full-length LHRH agonists and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action

LHRH agonists exert their effects on prostate cancer cells through binding to LHRH receptors, which are G-protein coupled receptors.[5] In contrast to their function in the pituitary, where they are coupled to Gαq/11, in prostate cancer cells, these receptors are often coupled to Gαi proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This signaling cascade can interfere with growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR) pathway, and promote anti-proliferative and apoptotic effects.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of peptide antagonists of luliberin (luteinizing hormone-releasing hormone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative effects of luteinizing hormone-releasing hormone (LHRH) agonists on human androgen-independent prostate cancer cell line DU 145: evidence for an autocrine-inhibitory LHRH loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for Animal Model Studies with (D-Leu6)-LHRH (1-8) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (D-Leu6)-LHRH (1-8) and its potent analog, leuprolide acetate, in preclinical animal model studies. The information is intended to guide researchers in designing and executing experiments for applications in oncology, reproductive biology, and endocrinology.

Introduction

(D-Leu6)-LHRH (1-8) is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of D-Leucine at position 6 enhances its potency and prolongs its biological half-life compared to the native hormone. These agonists of the GnRH receptor are crucial tools in a variety of research fields.

Initially, administration of (D-Leu6)-LHRH (1-8) or its analogs stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroid production. However, chronic and continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary. This paradoxical effect results in a profound suppression of LH and FSH secretion, leading to a state of "medical castration" with significantly reduced levels of circulating sex hormones like testosterone and estrogen. This dual-action mechanism makes it a valuable agent for studying hormone-dependent conditions.

Key Research Applications

-

Oncology: Investigating the therapeutic potential of androgen and estrogen deprivation in hormone-dependent cancers such as prostate, breast, and ovarian cancers.

-

Reproductive Biology: Studying the hormonal regulation of the reproductive system, including the suppression of estrous cycles, induction of ovulation (with pulsatile administration), and management of conditions like endometriosis.

-

Endocrinology: Exploring the feedback mechanisms within the hypothalamic-pituitary-gonadal (HPG) axis.

Quantitative Data Summary

The following tables summarize quantitative data from various animal model studies.

Table 1: Effects of Leuprolide Acetate on Testosterone Suppression in Male Rodents

| Animal Model | Dosage | Administration Route | Duration | Effect on Testosterone Levels |

| Rats | 40 µ g/day | Subcutaneous | 12 weeks | Variable suppression of LH.[1] |

| Rats | 200 µ g/day | Subcutaneous | 12 weeks | Consistent suppression of LH; Testosterone fell to 15 +/- 2.4 ng/100 ml.[1] |

| Middle-aged C57BL/6J Mice | 18 mg/4 weeks (osmotic minipump) | Subcutaneous | 12 weeks | Significant reduction in serum testosterone levels, confirming chemical castration.[2] |

Table 2: Effects of Leuprolide Acetate on Reproductive Parameters in Female Rats

| Animal Model | Dosage | Administration Route | Duration | Key Findings |

| Long-Evans Rats | 50 µg/kg/day | Subcutaneous | Postnatal day 25-50 | Delayed pubertal onset; Disrupted estrous cyclicity (remained in metestrus/diestrus).[3][4] |

| Wistar Rats (PCOS model) | Single depot injection | Subcutaneous | Before 48 hours of life | Increased the percentage of estrus cycles from 0% to 25%; Reduced serum testosterone levels. |

| Pregnant Wistar Albino Rats | 1 mg/kg (single dose) | Subcutaneous | Day 8 of pregnancy | Adversely affected embryonal implantation. |

Table 3: Efficacy of LHRH Analogs in a Rat Prostate Cancer Model (Dunning R-3327H)

| Treatment | Dosage | Administration Route | Duration | Effect on Tumor Growth |

| [D-Trp6]LH-RH microcapsules | 25 µ g/day (released dose) | Intramuscular | 100 days | Reduced tumor volume more effectively than cyclophosphamide alone. |

| [D-Trp6]LH-RH microcapsules + Cyclophosphamide | 25 µ g/day + 5 mg/kg (twice weekly) | Intramuscular + Intraperitoneal | 100 days | Appeared to completely arrest tumor growth. |

Experimental Protocols

General Guidelines for Animal Care and Handling

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Allow a minimum of one week for animals to acclimate to the facility before initiating any experimental procedures.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Formulation and Administration of (D-Leu6)-LHRH (1-8) and its Analogs

(D-Leu6)-LHRH (1-8) and its analogs are peptides and should be handled with care to prevent degradation.

-

Storage: Store the peptide at -20°C or as recommended by the supplier.

-

Formulation for Injection: For subcutaneous injection, the peptide can be dissolved in a sterile vehicle. A common formulation involves dissolving the peptide in a small amount of DMSO, followed by dilution with sterile saline (0.9% NaCl) or PBS. The final concentration of DMSO should be kept low to avoid toxicity. Alternatively, vehicles containing PEG300 and Tween 80 can be used to improve solubility and stability. For continuous delivery, osmotic minipumps can be utilized. Depot formulations are also available for long-term studies.

Protocol for a Prostate Cancer Xenograft Model in Mice

This protocol describes the use of leuprolide acetate to induce androgen deprivation in a mouse model of prostate cancer.

-

Animal Model: Male immunodeficient mice (e.g., nude or SCID).

-

Tumor Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP) into the flank of the mice.

-

Treatment Groups:

-

Vehicle control group.

-

Leuprolide acetate treatment group.

-

-

Administration: Once tumors are established, begin treatment with leuprolide acetate. A sustained-release depot formulation can be administered subcutaneously.

-

Endpoints:

-

Monitor tumor volume regularly using calipers.

-

Measure serum testosterone and Prostate-Specific Antigen (PSA) levels at specified time points.

-

At the end of the study, excise tumors for weight measurement and histological analysis.

-

Protocol for Suppression of Estrous Cycle in Female Rats

This protocol outlines the procedure for inducing a state of anestrus in female rats.

-

Animal Model: Adult female rats with regular estrous cycles.

-

Estrous Cycle Monitoring: Monitor the estrous cycle of each rat for at least one full cycle prior to treatment to establish a baseline. This can be done through daily vaginal smears.

-

Treatment Groups:

-

Vehicle control group.

-

Leuprolide acetate treatment group (e.g., 50 µg/kg/day).

-

-

Administration: Administer leuprolide acetate or vehicle daily via subcutaneous injection.

-

Endpoints:

-

Continue daily monitoring of the estrous cycle. Suppression is indicated by a persistent diestrus or metestrus stage.

-

Measure serum LH, FSH, and estradiol levels.

-

At the end of the study, ovarian and uterine weights can be measured.

-

Visualizations

GnRH Receptor Signaling Pathway

The binding of (D-Leu6)-LHRH (1-8) to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular events.

Caption: GnRH Receptor Signaling Cascade.

Experimental Workflow for a Prostate Cancer Animal Study

The following diagram illustrates a typical workflow for evaluating the efficacy of (D-Leu6)-LHRH (1-8) analogs in a prostate cancer xenograft model.

Caption: Prostate Cancer Xenograft Study Workflow.

References

- 1. Effect of very high dose D-leucine6-gonadotropin-releasing hormone proethylamide on the hypothalamic-pituitary testicular axis in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: (D-Leu⁶)-LHRH (1-8) In Vitro Receptor Binding Assay

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro receptor binding assays for (D-Leu⁶)-LHRH (1-8), a fragment of a potent Luteinizing Hormone-Releasing Hormone (LHRH) analog. The primary target for this peptide is the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) pivotal in reproductive endocrinology.

Introduction

(D-Leu⁶)-LHRH (1-8) is an octapeptide fragment of Leuprolide, a synthetic GnRH agonist. The substitution of a D-amino acid at position 6 enhances its stability against enzymatic degradation compared to the native GnRH. Characterizing the binding affinity of such analogs to the GnRH receptor is a critical step in drug discovery and development. This document outlines the materials and procedures for a competitive radioligand binding assay to determine the binding affinity (Ki) of (D-Leu⁶)-LHRH (1-8) for the GnRH receptor.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the GPCR family that primarily couples to the Gαq/11 subunit. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Concurrently, DAG and the elevated Ca²⁺ levels activate Protein Kinase C (PKC), which phosphorylates downstream targets, including those involved in the synthesis and release of gonadotropins (LH and FSH).

Application Notes and Protocols for the Preparation of (D-Leu6)-LHRH (1-8) Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the synthetic peptide (D-Leu6)-LHRH (1-8). Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.

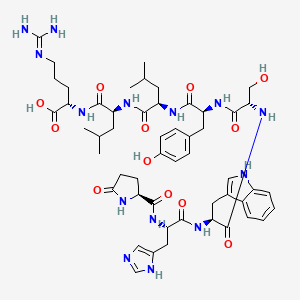

(D-Leu6)-LHRH (1-8) is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). It has the amino acid sequence {Pyr}-His-Trp-Ser-Tyr-{d-Leu}-Leu-Arg. Due to the presence of basic amino acid residues (Histidine and Arginine) and the absence of acidic residues, this peptide is classified as a basic peptide. Its solubility is therefore pH-dependent.

Quantitative Data Summary

For ease of reference, the key quantitative parameters for the preparation of a (D-Leu6)-LHRH (1-8) stock solution are summarized in the table below.

| Parameter | Value | Notes |

| Molecular Formula | C₅₂H₇₂N₁₄O₁₂ | |

| Molecular Weight | 1085.21 g/mol | [1] |

| Recommended Solvents | 1. Sterile, distilled water2. 10% Acetic Acid in sterile water | For basic peptides, water is the first choice. If solubility is low, a dilute acid solution can be used.[2][3] |

| Recommended Stock Concentration | 1-5 mg/mL | A higher concentration can be prepared and then diluted to the working concentration.[4] |

| Storage of Lyophilized Peptide | -20°C or -80°C | Long-term storage of the solid peptide.[2] |

| Storage of Stock Solution | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles. For solutions containing DMSO, store at -20°C to prevent freezing. |

| Stability of Stock Solution | Up to 6 months at -80°C | Stability is dependent on the solvent and storage conditions. |

Experimental Protocols

Reconstitution of Lyophilized (D-Leu6)-LHRH (1-8)